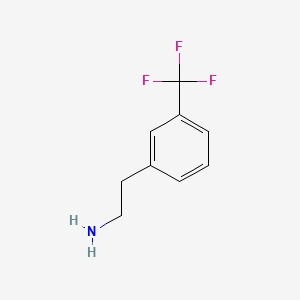

3-(Trifluoromethyl)phenethylamine

描述

Contextualization within the Phenethylamine (B48288) Class of Organic Compounds

The significance of 3-(Trifluoromethyl)phenethylamine is best understood by first examining its parent class, the phenethylamines. This family of organic compounds forms the basis for a vast array of biologically active molecules, both naturally occurring and synthetic.

The fundamental structure of a phenethylamine consists of a phenyl ring connected to an amino group (–NH₂) through a two-carbon (ethyl) sidechain. mdpi.commdpi.com This core scaffold is the building block for numerous derivatives. Variations and substitutions at different positions on the phenyl ring, the ethyl sidechain, or the amino group give rise to a wide diversity of compounds with distinct properties. mdpi.comresearchgate.net Endogenous compounds like the catecholamine neurotransmitters dopamine (B1211576) and norepinephrine (B1679862) are examples of naturally occurring phenethylamines. chemicalbook.com

Substituted phenethylamines are a major focus of chemical and medical research due to their diverse pharmacological activities. mdpi.com By modifying the basic phenethylamine structure, researchers have developed compounds that act as central nervous system stimulants, hallucinogens, antidepressants, appetite suppressants, and more. mdpi.commdpi.com For example, the addition of a methyl group at the alpha position of the sidechain creates the amphetamine class of compounds. mdpi.com Other modifications, such as the addition of methoxy (B1213986) groups to the phenyl ring, have led to the development of psychedelic compounds like those in the 2C family. nih.gov The extensive history of these substances, from naturally occurring alkaloids like mescaline to the synthetic compounds explored by researchers like Alexander Shulgin, highlights the chemical versatility of the phenethylamine scaffold. nih.gov

The introduction of a trifluoromethyl (–CF₃) group into an organic molecule is a key strategy in modern medicinal chemistry. wikipedia.orgmdpi.com This group possesses a combination of properties that can profoundly influence a compound's biological behavior. The –CF₃ group is highly electronegative and strongly electron-withdrawing. mdpi.comtaylorandfrancis.com

One of its primary roles is to enhance metabolic stability. The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group resistant to metabolic breakdown, which can increase the half-life of a drug candidate. mdpi.comwikipedia.org Furthermore, the trifluoromethyl group is often used as a bioisostere for a chlorine atom or a methyl group, meaning it has a similar size and shape but different electronic properties. taylorandfrancis.comwikipedia.org This substitution can alter a molecule's interaction with biological targets and improve properties such as lipophilicity, which affects how easily the compound can cross cell membranes. wikipedia.org

Historical Context and Early Research Directions

The investigation into fluorinated organic compounds for medical applications has a history dating back several decades. The medicinal use of the trifluoromethyl group began as early as 1928, with more intensive research commencing in the mid-1940s. taylorandfrancis.com A pivotal moment came in 1958 with a report by Lehmann that detailed the relationship between the trifluoromethyl group and biological activity, sparking broader interest among chemists. mdpi.com

A prominent early example of a trifluoromethylated phenethylamine is fenfluramine (B1217885) (3-trifluoromethyl-N-ethylamphetamine), which was developed in the early 1960s. taylorandfrancis.comwikipedia.org It was first introduced in France in 1963 as an appetite suppressant and later approved in the United States in 1973. wikipedia.orgnih.gov Fenfluramine's development demonstrated the successful application of trifluoromethylation to modulate the properties of a phenethylamine, specifically to enhance its serotonergic activity while reducing the stimulant effects typical of amphetamines. taylorandfrancis.com However, its use as an anorectic, particularly in the "fen-phen" combination, was halted in 1997 due to findings of cardiovascular issues. wikipedia.orgwikipedia.org This historical trajectory underscores the potent effects that trifluoromethyl substitution can have on the pharmacological profile of a phenethylamine.

Current Research Significance and Emerging Areas of Investigation

This compound and its derivatives continue to be relevant in contemporary scientific research, primarily as intermediates and building blocks for creating more complex molecules. chemicalbook.com Its structure is a key component in the synthesis of various pharmaceutical agents. For example, the related compound 3-(3-trifluoromethylphenyl)propanal is a key intermediate in the synthesis of Cinacalcet, a drug used to treat hyperparathyroidism.

Research is also actively exploring the specific contributions of trifluoromethylated phenethylamines to therapeutic effects. Following its withdrawal as a weight-loss drug, fenfluramine has been repurposed and approved for treating seizures associated with specific epilepsy syndromes like Dravet syndrome and Lennox-Gastaut syndrome. taylorandfrancis.comnih.gov This has spurred further investigation into its mechanism of action and the role of its metabolites, such as norfenfluramine (B1679916). mdpi.comnih.govnih.gov Studies are examining the distinct activities of the different enantiomers (stereoisomers) of fenfluramine and norfenfluramine to develop potentially safer and more effective antiseizure medications. mdpi.comresearchgate.net

Furthermore, the trifluoromethyl group continues to be incorporated into novel psychoactive substances. For instance, 2C-TFM (4-trifluoromethyl-2,5-dimethoxyphenethylamine) is a potent psychedelic phenethylamine, demonstrating that the placement of the –CF₃ group can significantly influence receptor binding and psychoactivity. wikipedia.org Other emerging research has investigated the potential antioxidant properties of trifluoromethylated phenethyl derivatives for skin health and the possibility that psychedelic phenethylamines may covalently modify proteins in the brain, opening new avenues for understanding their long-term effects. mdpi.comnih.gov These diverse areas of investigation highlight the enduring importance of this compound and its structural motifs in the ongoing quest for novel chemical entities with specific biological functions.

Structure

3D Structure

属性

IUPAC Name |

2-[3-(trifluoromethyl)phenyl]ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10F3N/c10-9(11,12)8-3-1-2-7(6-8)4-5-13/h1-3,6H,4-5,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPVYCXMGJPKOTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90200517 | |

| Record name | Phenethylamine, m-trifluoromethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90200517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52516-30-0 | |

| Record name | 2-(3-Trifluoromethylphenyl)ethylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52516-30-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenethylamine, m-trifluoromethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052516300 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenethylamine, m-trifluoromethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90200517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | m-(trifluoromethyl)phenethylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.699 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes for 3-(Trifluoromethyl)phenethylamine

Traditional methods for the synthesis of this compound often rely on fundamental organometallic and nucleophilic substitution reactions. These routes are valued for their reliability and use of readily available starting materials.

Reaction of Trifluoromethylphenylmagnesium Grignard Reagent with Epoxides

A primary method for constructing the phenethyl framework involves the reaction of a Grignard reagent with an epoxide. In this approach, 3-(Trifluoromethyl)phenylmagnesium bromide is reacted with ethylene (B1197577) oxide. The nucleophilic attack of the Grignard reagent on one of the electrophilic carbons of the ethylene oxide ring leads to the opening of the strained three-membered ring. This is followed by an acidic workup to protonate the resulting alkoxide, yielding 2-(3-(Trifluoromethyl)phenyl)ethanol. Subsequent conversion of the alcohol to an amine, typically through a two-step process of halogenation followed by amination or via a Mitsunobu reaction, affords the target this compound.

Amine Reaction with Trifluoromethylphenylalkyl Halides

The direct nucleophilic substitution of a halide by an amine or ammonia (B1221849) is a straightforward and widely employed method for the synthesis of amines. In this context, a 3-(trifluoromethyl)phenethyl halide, such as the bromide or chloride, serves as the electrophile. The reaction with ammonia, or a protected form thereof, results in the formation of the primary amine, this compound. The choice of solvent, temperature, and the use of a large excess of the aminating agent to minimize overalkylation are critical parameters in this synthesis.

| Reactant 1 | Reactant 2 | Product | Reaction Conditions |

| 3-(Trifluoromethyl)phenethyl bromide | Ammonia | This compound | Typically in a polar solvent like ethanol (B145695) or methanol (B129727), often under pressure. |

| 3-(Trifluoromethyl)phenethyl chloride | Sodium Azide, followed by reduction | This compound | Azide displacement followed by reduction with agents like LiAlH4 or catalytic hydrogenation. |

This table presents generalized conditions for the amination of trifluoromethylphenylalkyl halides.

Use of 3-Trifluoromethylphenethyl Chloride as a Precursor

3-Trifluoromethylphenethyl chloride is a key intermediate that can be readily synthesized and subsequently converted to the desired phenethylamine (B48288). This precursor is typically prepared from the corresponding alcohol, 2-(3-(trifluoromethyl)phenyl)ethanol, by reaction with a chlorinating agent such as thionyl chloride or phosphorus pentachloride. The resulting chloride is then subjected to amination, as described in the preceding section, to yield this compound. This two-step approach from the alcohol offers a reliable pathway to the final product.

Advanced Synthetic Approaches and Innovations

In recent years, more sophisticated and efficient methods have been developed for the synthesis of this compound and its derivatives. These advanced techniques often provide better control over stereochemistry and offer more convergent synthetic routes.

Alkylation of Chiral Glycine (B1666218) Equivalents for Derivatives

For the asymmetric synthesis of derivatives of this compound, the alkylation of chiral glycine equivalents has emerged as a powerful strategy. This method utilizes a chiral auxiliary to control the stereochemical outcome of the reaction. A common approach involves the use of a Ni(II) complex of a Schiff base derived from glycine and a chiral ligand, such as (S)-2-[N-(N'-benzylprolyl)amino]benzophenone. nih.govnih.gov Deprotonation of this complex generates a nucleophilic glycine enolate, which can then be alkylated with an electrophile like 3-(trifluoromethyl)benzyl bromide. This reaction proceeds with high diastereoselectivity, and subsequent hydrolysis of the complex yields the desired α-amino acid derivative with a high degree of enantiomeric purity. nih.gov While this method directly produces an α-carboxylated derivative, further synthetic modifications can lead to the corresponding phenethylamine.

| Reactant 1 | Reactant 2 | Key Features |

| Ni(II) complex of glycine Schiff base | 3-(Trifluoromethyl)benzyl bromide | Asymmetric synthesis, high diastereoselectivity, access to enantiomerically pure derivatives. nih.gov |

This table highlights the key features of the alkylation of chiral glycine equivalents for the synthesis of this compound derivatives.

Mizoroki–Heck Cross-Coupling Reactions in Trifluoromethylated Phenylpropanal Synthesis

The Mizoroki–Heck reaction, a palladium-catalyzed cross-coupling of an aryl halide with an alkene, provides a modern and efficient route to a key precursor of this compound. chim.itnih.gov Specifically, the reaction between 1-bromo-3-(trifluoromethyl)benzene and acrolein diethyl acetal (B89532), catalyzed by a palladium source such as palladium(II) acetate (B1210297), yields 3-(3-trifluoromethylphenyl)propenal diethyl acetal. chim.it Subsequent hydrogenation of the carbon-carbon double bond and hydrolysis of the acetal furnishes 3-(3-trifluoromethylphenyl)propanal. chim.it This aldehyde can then be converted to this compound via reductive amination. This approach is highly versatile and allows for the introduction of the trifluoromethylphenyl group in a convergent manner.

| Reactant 1 | Reactant 2 | Catalyst | Product of Coupling |

| 1-Bromo-3-(trifluoromethyl)benzene | Acrolein diethyl acetal | Palladium(II) acetate | 3-(3-Trifluoromethylphenyl)propenal diethyl acetal chim.it |

This table outlines the reactants and product of the Mizoroki-Heck reaction used to synthesize a precursor for this compound.

Chemical Reactions and Derivatization Strategies of this compound

This compound serves as a versatile starting material for the synthesis of various derivatives through reactions targeting its trifluoromethyl group or its primary amine functionality.

The trifluoromethyl group on the aromatic ring of this compound and its derivatives can be converted into a carboxylic acid group through hydrolysis. This chemical transformation is typically conducted in the presence of a strong acid, with sulfuric acid being particularly effective. The process involves heating the trifluoromethyl compound with the acid to facilitate the hydrolysis, which yields the corresponding benzoic acid derivative. This reaction is significant because it provides a pathway to m-substituted aminoethyl benzoic acid esters, which are valuable intermediates in pharmaceutical synthesis. The relative stability of the trifluoromethyl group allows it to remain intact during other synthetic manipulations of the molecule before being deliberately hydrolyzed to the carboxylic acid at a later stage.

For instance, N-benzyl-N-methyl-3-trifluoromethylphenethylamine can be hydrolyzed using sulfuric acid, and the resulting benzoic acid can then be esterified. This highlights a key synthetic strategy where the trifluoromethyl group acts as a masked carboxyl group.

Table 1: Hydrolysis of Trifluoromethyl Group

| Starting Material | Reagent | Product Type |

|---|

The primary amino group of this compound is a key site for derivatization, allowing for the synthesis of a wide range of N-substituted compounds. Common methods for this include N-alkylation and N-acylation.

Reductive Amination is a powerful one-step method for synthesizing N-alkyl derivatives. libretexts.org This reaction involves treating an aldehyde or ketone with the amine in the presence of a reducing agent. libretexts.org For example, to synthesize an N-methyl derivative, this compound could be reacted with formaldehyde (B43269) in the presence of a reducing agent like sodium borohydride (B1222165) (NaBH₄). libretexts.org This process is widely used in the synthesis of pharmaceuticals. acs.orgmdma.ch

Direct N-Alkylation with alkyl halides is another common approach. libretexts.org However, this method can sometimes lead to mixtures of mono- and di-alkylated products, as the resulting secondary amine can be more nucleophilic than the starting primary amine. youtube.com More controlled methods, such as using alcohols as alkylating agents in the presence of a suitable catalyst, have been developed to provide cleaner reactions. scholarsportal.info

These N-substitution reactions significantly expand the chemical space accessible from this compound, enabling the creation of diverse libraries of compounds for various research applications.

Table 2: Examples of N-Substitution Reactions

| Reaction Type | Reagents | Product |

|---|---|---|

| Reductive Amination | Aldehyde/Ketone, Reducing Agent (e.g., NaBH₄) | Secondary or Tertiary Amine |

| N-Alkylation | Alkyl Halide or Alcohol | Secondary or Tertiary Amine |

The 3-(trifluoromethyl)phenyl moiety is a crucial precursor for the synthesis of 3-(trifluoromethyl)-3-phenyldiazirine (TPD), a highly effective photophore used in photoaffinity labeling (PAL). rsc.orgwustl.edunih.gov Photoaffinity labeling is a powerful technique used to identify and study the binding sites of ligands within biological macromolecules. researchgate.net

The synthesis of a TPD-based probe from a precursor like this compound would involve the chemical transformation of the trifluoromethylphenyl group into the diazirine ring. The general synthetic route to the TPD group involves converting the trifluoromethyl ketone into an oxime, followed by tosylation and subsequent reaction with liquid ammonia to form the diazirine ring. rsc.org The phenethylamine backbone can then be linked to a ligand or molecule of interest. Upon irradiation with UV light (typically around 350 nm), the diazirine ring efficiently generates a highly reactive carbene intermediate, which can then form a covalent bond with nearby amino acid residues in a target protein, thus permanently labeling the binding site.

Recently, TPD derivatives have been further functionalized, for example, by adding an alkyne group to the phenyl ring (TPDYNE reagents). rsc.orgwustl.edunih.gov This addition allows for the use of "click chemistry," a versatile and highly efficient reaction, to attach reporter tags (like biotin (B1667282) or fluorescent dyes) after the photolabeling event has occurred, which facilitates the detection and isolation of the labeled biomolecules. rsc.orgresearchgate.net

Green Chemistry Principles in Synthesis

The synthesis of amines, including phenethylamines, is an area where the principles of green chemistry are increasingly being applied to reduce environmental impact. rsc.orgrsc.org Traditional methods for amine synthesis often involve harsh reagents, produce significant waste, and are not atom-economical. rsc.orgsciencedaily.com

Key green chemistry considerations applicable to the synthesis of this compound and related compounds include:

Catalysis: The use of catalytic methods, such as the photoredox/nickel catalysis mentioned earlier, is inherently greener than stoichiometric reactions as it reduces waste. nih.govacs.org Similarly, catalytic reductive amination is preferred over multi-step classical methods that generate more byproducts. acs.org

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is a core principle. Reductive amination, for example, is a highly atom-economical process. sciencedaily.com

Safer Solvents and Reagents: There is a strong emphasis on replacing hazardous solvents and reagents with safer alternatives. mdpi.com For amine synthesis, this includes moving away from highly corrosive acids and developing processes in more benign media, such as water or deep eutectic solvents. sciencedaily.commdpi.com

Renewable Feedstocks: While often starting from petrochemical sources, research is exploring the synthesis of amines from renewable, biomass-derived precursors, which represents a long-term goal for sustainable chemical manufacturing. rsc.org

By integrating these principles, the chemical industry aims to develop more sustainable and environmentally responsible methods for producing valuable amine compounds. acs.orgrsc.org

Pharmacological Research of 3 Trifluoromethyl Phenethylamine and Its Analogues

Neurotransmitter System Modulation

The primary mechanism of action for many phenethylamine (B48288) derivatives involves the modulation of dopamine (B1211576), norepinephrine (B1679862), and serotonin (B10506) neurotransmitter systems. wikipedia.org This modulation can occur through several actions, including the release of neurotransmitters from presynaptic terminals and the inhibition of their reuptake.

Phenethylamines are recognized as monoamine releasing agents, a property they share with amphetamine. mdpi.com They can induce the efflux of dopamine, norepinephrine, and serotonin from neuronal storage vesicles into the synapse. nih.gov The specific activity and selectivity of these compounds are highly dependent on the substitutions on the phenyl ring.

While direct and comprehensive studies on the monoamine releasing profile of 3-(Trifluoromethyl)phenethylamine are not extensively detailed in the reviewed literature, significant insights can be drawn from research on its close structural analogues. A study on a series of methcathinone (B1676376) analogues, which share the phenethylamine backbone, provides critical data on the influence of the 3-trifluoromethyl (3-CF3) substitution. nih.gov

In this study, the 3-CF3 analogue of methcathinone was found to be a potent serotonin releaser, with an EC₅₀ value of 297 nM. nih.gov However, its potency as a dopamine releaser was substantially lower, showing a 26-fold decrease compared to the parent methcathinone compound. nih.gov All tested compounds in the series were also found to be active as norepinephrine releasers. nih.gov This suggests that the 3-trifluoromethyl substitution on the phenethylamine core structure strongly promotes serotonin release.

Table 1: Monoamine Releasing Activity of a 3-CF₃ Methcathinone Analogue Data sourced from research on methcathinone analogues, providing insight into the potential effects of the 3-CF₃ substitution on a phenethylamine structure. nih.gov

| Compound | DAT Release EC₅₀ (nM) | SERT Release EC₅₀ (nM) |

| Methcathinone (Parent Compound) | 33.3 | 4260 |

| 3-CF₃ Methcathinone Analogue | 872 | 297 |

The substitution pattern on the phenethylamine ring dictates the compound's selectivity for the different monoamine transporters. Research on amphetamine analogues has shown that adding bulky, electron-withdrawing groups, such as a trifluoromethyl group, to the phenyl ring tends to enhance potency at the serotonin transporter (SERT) relative to the dopamine transporter (DAT). researchgate.net

The data from the 3-CF₃ methcathinone analogue strongly supports this structure-activity relationship. nih.gov Contrary to having selectivity for dopamine and norepinephrine, the 3-trifluoromethyl substitution engendered a marked shift in selectivity towards serotonin. The analogue was approximately 14-fold more potent at releasing serotonin compared to the parent compound, while simultaneously being 26-fold less potent at releasing dopamine. nih.gov This indicates that this compound is likely a serotonin-preferring releasing agent, rather than being selective for dopamine and norepinephrine.

In addition to promoting neurotransmitter release, many psychoactive compounds block the reuptake of monoamines by inhibiting their respective transporters. nih.govnih.gov Some phenethylamine derivatives act as pure uptake inhibitors, while others exhibit a mixed profile of reuptake inhibition and release. nih.gov

Studies on various phenethylamine derivatives have established their potential to inhibit dopamine reuptake. biomolther.orgbiomolther.org However, for many of these compounds, particularly those structurally similar to amphetamine, the primary mechanism is neurotransmitter release (efflux) through the transporter, rather than a simple blockade of reuptake. nih.gov Specific IC₅₀ values detailing the potency of this compound as a dopamine and serotonin reuptake inhibitor are not prominently available in the existing scientific literature, which has focused more on the releasing properties of this class of compounds.

Endogenous trace amines and related phenethylamine compounds are known to be agonists at the Trace Amine-Associated Receptor 1 (TAAR1). nih.gov TAAR1 is a G-protein coupled receptor that is expressed in key monoaminergic regions of the brain and plays a crucial role in regulating the activity of dopamine, norepinephrine, and serotonin neurons. nih.gov

Activation of TAAR1 by agonists leads to the stimulation of adenylyl cyclase and subsequent production of cyclic AMP (cAMP). nih.gov While specific binding affinity or functional potency data for this compound at TAAR1 is not specified in the reviewed literature, its parent compound, β-phenethylamine (β-PEA), is a potent agonist.

Table 2: TAAR1 Agonist Potency of Related Endogenous Trace Amines Data for endogenous trace amines provides context for the expected TAAR1 activity of phenethylamine derivatives. nih.gov

| Compound | Species | Agonist Potency (EC₅₀) |

| β-Phenethylamine | Human | 15 nM |

| p-Tyramine | Human | Potent Agonist |

The activation of TAAR1 provides a distinct mechanism for modulating the dopamine system. Research has shown that TAAR1 activation by agonists like β-phenethylamine can alter the function of the dopamine transporter (DAT). nih.govresearchgate.net This interaction can lead to non-vesicular, transporter-mediated efflux of dopamine from the presynaptic neuron. nih.gov This TAAR1-mediated effect on DAT function is independent of vesicular release mechanisms.

Interaction with Trace Amine-Associated Receptor 1 (TAAR1)

Potential for Antipsychotic, Anti-addictive, and Pro-cognitive Effects

While direct research on the antipsychotic, anti-addictive, and pro-cognitive effects of this compound is limited, the broader class of phenethylamines and their interactions with key neurotransmitter systems offer insights into their potential therapeutic applications.

Antipsychotic drugs are not typically considered cognitive enhancers; however, their varying receptor-binding profiles can lead to different effects on cognition. nih.gov For instance, some antipsychotics may improve cognitive function not by directly enhancing it, but by reducing disordered thought patterns associated with positive symptoms of psychosis. nih.gov The modulation of dopamine, glutamate (B1630785), and noradrenergic neurons by certain psychoactive substances can influence memory and learning circuits, which may have implications for cognitive enhancement. nih.gov However, it's important to note that such modulation in healthy individuals might lead to paradoxical effects. nih.gov

The addictive properties of many substances are linked to their ability to increase dopamine concentrations in the brain's reward pathways by inhibiting the dopamine transporter (DAT). nih.govbiomolther.org Therefore, compounds that modulate dopaminergic systems could have anti-addictive potential.

Interaction with 5-HT1A Autoreceptors

The serotonin 1A (5-HT1A) receptor is a key regulator of the serotonin system and is implicated in mood and emotional balance. nih.gov These receptors exist as autoreceptors on the soma and dendrites of serotonin neurons in the raphe nuclei and as postsynaptic receptors in various brain regions. nih.gov

Activation of presynaptic 5-HT1A autoreceptors leads to a decrease in the firing rate of serotonin neurons and a reduction in serotonin release. nih.gov This inhibitory feedback mechanism is a crucial aspect of serotonin homeostasis. Chronic activation of these autoreceptors can lead to their desensitization and internalization, which is a proposed mechanism for the delayed therapeutic effect of some antidepressant medications. nih.gov

Agonists at the 5-HT1A receptor can have complex effects depending on their action at presynaptic versus postsynaptic receptors. nih.gov For example, the anxiolytic effects of some 5-HT1A agonists are thought to be mediated by their action on postsynaptic receptors, which becomes more prominent after the desensitization of presynaptic autoreceptors. nih.gov The development of selective 5-HT1A receptor antagonists, such as [3H]p-MPPF, has been instrumental in studying the pharmacology of these receptors. nih.gov

Receptor Binding and Activation Profiles

The pharmacological effects of this compound and its analogues are determined by their binding affinity and activation (or inhibition) of various neurotransmitter receptors.

Affinity for Serotonin Receptors (e.g., 5-HT2A, 5-HT2C)

Phenethylamine derivatives often exhibit significant affinity for serotonin 5-HT2A and 5-HT2C receptors. nih.govmdma.ch The affinity for the 5-HT2A receptor is a common feature among hallucinogenic phenethylamines. biomolther.orgnih.gov Structure-activity relationship studies have shown that phenethylamines generally possess a higher affinity for the 5-HT2A receptor compared to tryptamines. nih.gov

The binding affinity of these compounds is influenced by the nature and position of substituents on the phenethylamine scaffold. biomolther.orgnih.gov For instance, N-benzyl substitution on phenethylamines can increase affinity for the 5-HT2A receptor by up to 300-fold compared to their N-alkyl counterparts and enhance selectivity over 5-HT2C and 5-HT1A receptors. researchgate.net

The correlation between the binding affinities of various phenethylamines for 5-HT2A and 5-HT2C receptors and their hallucinogenic potency in humans has been a subject of extensive research. mdma.ch While a strong correlation exists for both receptor subtypes, antagonists for 5-HT2A receptors are effective at blocking the behavioral effects of these compounds, suggesting a primary role for the 5-HT2A receptor in mediating these effects. mdma.ch

Binding Affinity and Activation Potency at 5-HT2A and 5-HT2B Receptors

While the 5-HT2A receptor has been the primary focus of research into hallucinogenic phenethylamines, these compounds also bind to 5-HT2B receptors. mdma.chplos.org A significant correlation has been observed between the affinity of phenylisopropylamines for human 5-HT2B receptors and their hallucinogenic potency. mdma.ch However, structural modifications that dramatically increase affinity at 5-HT2A and 5-HT2C receptors have a more modest effect on 5-HT2B receptor affinity. mdma.ch

The activation of these receptors by phenethylamine analogues can vary. For example, at the 5-HT2A receptor, most 2,5-dimethoxy-4-substituted phenylisopropylamines and phenethylamines act as partial agonists. nih.gov Interestingly, phenylisopropylamines are generally more efficacious than their phenethylamine counterparts at the 5-HT2A receptor. nih.gov

Below is a table summarizing the binding affinities of selected phenethylamine analogues at human 5-HT2A and 5-HT2B receptors.

| Compound | 5-HT2A Ki (nM) | 5-HT2B Ki (nM) |

| Reference Phenethylamines | ||

| 2C-B | 4.8 | 25 |

| 2C-I | 1.1 | 35 |

| N-Benzyl Phenethylamines | ||

| 2C-I-N-benzyl | 0.03 | 28 |

Data compiled from published research. mdma.chplos.orguni.lu

Effects on Adrenergic and Dopaminergic Receptors

Phenethylamine derivatives are structurally similar to endogenous catecholamines like adrenaline, noradrenaline, and dopamine, and can therefore interact with adrenergic and dopaminergic receptors. mdpi.com

Many phenethylamines have been shown to activate various adrenergic receptor subtypes, including α1, α2, β1, and β2 receptors. mdpi.com The potency and efficacy of this activation vary depending on the specific compound. For example, some phenethylamine analogues are potent agonists at β1-adrenergic receptors. mdpi.com

In the dopaminergic system, a key action of many phenethylamine derivatives is the inhibition of the dopamine transporter (DAT). nih.govbiomolther.orgbiomolther.org This inhibition leads to an increase in synaptic dopamine levels. The structure of the phenethylamine derivative significantly influences its ability to inhibit dopamine reuptake. nih.govbiomolther.org For instance, the nature of the aromatic ring, the length of the alkyl group, and the type of alkylamine substituent all play a role. biomolther.org The neurotoxic effects of some methamphetamine derivatives, such as 3-fluoromethamphetamine (3-FMA), have been linked to their interaction with dopamine D1 receptors. nih.gov

β2-Adrenergic Receptor Activation and Phenethylamine Hallucinogen Effects

Research has shown that activation of β2-adrenergic receptors can suppress the effects of phenethylamine hallucinogens. frontiersin.orgnih.govfrontiersin.org Specifically, the head twitch response in rats, a behavioral model for hallucinogenic activity induced by compounds like 2,5-dimethoxy-4-iodoamphetamine (DOI), is suppressed by the β2-adrenergic receptor agonist clenbuterol. frontiersin.orgnih.govfrontiersin.org This effect appears to be mediated by the reversal of 5-HT2A receptor-induced glutamate release in the prefrontal cortex. frontiersin.orgresearchgate.net

Electrophysiological studies have demonstrated that epinephrine (B1671497) can suppress the excitatory postsynaptic potentials induced by DOI, and this effect is shifted by a selective β2-adrenergic receptor antagonist, further supporting the role of β2-adrenergic receptor activation in modulating the effects of phenethylamine hallucinogens. nih.govresearchgate.net This interaction highlights the complex interplay between different G-protein coupled receptor systems in the brain. nih.govfrontiersin.org

Pharmacological Effects and Mechanisms

The pharmacological profile of this compound and its closely related analogues has been a subject of scientific investigation, primarily focusing on their interactions with the central nervous system. Research has explored their potential as stimulants, antidepressants, and their influence on motor activity and neurotransmitter dynamics. A significant portion of this understanding comes from studies of its N-ethylated analogue, fenfluramine (B1217885), and its active metabolite, norfenfluramine (B1679916).

Central Nervous System Stimulant Effects

Phenethylamines as a class of organic compounds are recognized for their stimulant effects on the central nervous system. The parent compound, phenethylamine, acts as a central nervous system stimulant in humans. wikipedia.org Many substituted phenethylamines, which are derivatives of the core phenethylamine structure, also exhibit stimulant properties. These effects are often attributed to their ability to modulate monoamine neurotransmission. wikipedia.org

While direct studies on the stimulant properties of this compound are limited, its structural similarity to amphetamine and other stimulating phenethylamines suggests it may share similar activities. wikipedia.orgwebmd.com Phenethylamine itself is known to be a releasing agent of norepinephrine and dopamine. wikipedia.org The related compound, norfenfluramine (3-trifluoromethylamphetamine), which is a major active metabolite of fenfluramine, also demonstrates stimulant-like actions by acting as a serotonin-norepinephrine releasing agent. wikipedia.org

Potential for Antidepressant-like Effects

There is evidence to suggest that compounds structurally related to this compound possess antidepressant properties. For instance, fenfluramine was initially used as an antidepressant in France. mdpi.com The mechanism for these effects is often linked to the modulation of serotonin levels in the brain. researchgate.net

Fluoxetine, a well-known antidepressant, is chemically described as N-methyl-3-phenyl-3-[4-(trifluoromethyl) phenoxy] propan-1-amine and functions by inhibiting the reuptake of serotonin at the presynaptic terminal. researchgate.net Another related compound, 3-(p-trifluoromethylphenoxy)-N-methyl-3-phenylpropylamine, has been shown in rat studies to specifically inhibit the uptake of serotonin into serotoninergic neurons in the brain, an action characteristic of many antidepressant drugs. nih.gov This body of research on structurally similar compounds suggests that this compound could also exert antidepressant-like effects, likely through interaction with the serotonin system.

Impact on Locomotor Activity

The effect of phenethylamines on locomotor activity has been a focus of pharmacological research. Studies on beta-phenylethylamine (PEA), the parent compound, in mice have shown that it can produce increased locomotor activity. mdpi.com Research has demonstrated that acute administration of β-PEA can lead to stereotypic behaviors, including circling and head-twitching responses in mice. mdpi.comresearchgate.net This increase in psychomotor activity is often associated with the compound's influence on the dopaminergic system. mdpi.com Specifically, acute β-PEA administration has been found to increase dopamine concentration in the dorsal striatum of mice. mdpi.comresearchgate.net

Given that this compound is a substituted phenethylamine, it is plausible that it would also impact locomotor activity. Its close analogue, norfenfluramine, is known to be a potent dopamine-releasing agent, even more so than fenfluramine. sigmaaldrich.com The interaction with the dopamine transporter and subsequent elevation of extracellular dopamine levels are key mechanisms through which psychostimulants influence locomotor behavior. grantome.com

Role in Synaptic Cleft Neurotransmitter Levels

The primary mechanism by which phenethylamines exert their effects is through the modulation of neurotransmitter levels in the synaptic cleft. They can act as releasing agents and/or reuptake inhibitors for key monoamines such as serotonin, dopamine, and norepinephrine. nih.gov Phenethylamine itself binds to the trace amine-associated receptor 1 (TAAR1) and inhibits the vesicular monoamine transporter 2 (VMAT2), leading to an increase in the synaptic availability of these neurotransmitters. wikipedia.org

Norfenfluramine, the active metabolite of fenfluramine, is a potent serotonin and norepinephrine releasing agent. wikipedia.org It is also a more potent inducer of dopamine release than fenfluramine. sigmaaldrich.com This action leads to increased concentrations of these neurotransmitters in the synaptic cleft, thereby enhancing neurotransmission. The ability of substituted phenylethylamines to preferentially release serotonin in vitro makes them valuable tools for studying brain serotonin metabolism. nih.gov

Fenfluramine as a Related Compound

Fenfluramine (3-trifluoromethyl-N-ethylamphetamine) is a well-studied analogue of this compound. mdpi.com Originally developed as an appetite suppressant, it has been repurposed as an antiseizure medication. mdpi.com Its pharmacological actions are primarily mediated by its effects on the serotonergic system. mdpi.com

The primary mechanism of action of fenfluramine involves profound modulation of the serotonin system. mdpi.com It increases extracellular serotonin levels by interacting with the serotonin transporter to inhibit its reuptake. mdpi.com Furthermore, fenfluramine promotes the release of serotonin from the cytoplasm into the synaptic cleft. mdpi.com

In addition to its effects on serotonin release and reuptake, fenfluramine and its metabolite norfenfluramine act as agonists at several serotonin receptors, including the 5-HT2A, 5-HT2B, and 5-HT2C receptors. wikipedia.orgdrugbank.com This direct receptor activation, combined with the increased availability of synaptic serotonin, contributes to its therapeutic effects. drugbank.com Fenfluramine's dual action on serotonin and sigma-1 receptors is considered key to its efficacy in treating certain forms of epilepsy by restoring the balance between inhibitory GABAergic and excitatory glutamatergic signaling. nih.govaesnet.org

Appetite Suppressant Properties and Cardiotoxicity Concerns

The analogue fenfluramine, a derivative of this compound, was historically utilized as an appetite suppressant. nih.gov It was often prescribed in combination with phentermine for weight management. neurologylive.comresearchgate.net However, significant cardiotoxicity concerns emerged, leading to its withdrawal from the market for this indication. nih.govneurologylive.com The primary cardiovascular issues associated with fenfluramine use were valvular heart disease and pulmonary arterial hypertension. researchgate.netnih.govmayoclinic.org

In contrast, other appetite suppressants acting on the serotonin system have been developed with a focus on improved cardiovascular safety profiles. Lorcaserin (B1675133), a selective serotonin 2C receptor agonist, was developed to modulate appetite. sochob.cl Large-scale clinical trials were conducted to assess its cardiovascular safety in overweight or obese patients at high risk for cardiovascular events. sochob.clnih.gov These studies demonstrated that lorcaserin facilitated weight loss without significantly increasing the rate of major adverse cardiovascular events compared to placebo. sochob.clnih.govhcplive.com However, a later post-hoc analysis suggested a possible increased risk of cancer, leading to a re-evaluation of its risk-benefit profile. tctmd.com

In vitro studies on the parent compound, phenylethylamine (PEA), have also shown potential for cardiac effects. In a model using a beating human cardiomyocyte cell line, PEA was observed to increase the beats per minute (BPM) at lower concentrations, while higher concentrations led to a reduction in BPM and a widening of signal peaks, suggesting complex interactions with cardiac cells. nih.gov

Table 1: Comparison of Appetite Suppressant Analogues and Associated Cardiovascular Findings

| Compound | Primary Mechanism of Action (Appetite Suppression) | Key Cardiotoxicity Concerns | Clinical Trial Findings on Cardiovascular Safety |

|---|---|---|---|

| Fenfluramine | Serotonin-releasing agent | Valvular heart disease, Pulmonary arterial hypertension researchgate.netnih.govmayoclinic.org | Withdrawn from the market due to cardiotoxicity. nih.govneurologylive.com |

| Lorcaserin | Selective Serotonin 2C Receptor Agonist sochob.cl | Initially considered to have a favorable cardiovascular safety profile. hcplive.com | Did not show an increased rate of major cardiovascular events vs. placebo in a dedicated safety trial. nih.gov |

| Phenylethylamine (PEA) | Not applicable (Parent Compound) | In vitro studies show effects on cardiomyocyte beat rate. nih.gov | Not applicable |

Efficacy against Pharmacoresistant Seizures (e.g., Dravet Syndrome)

Despite its history, the analogue fenfluramine has been successfully repurposed as an anti-seizure medication for specific, severe forms of epilepsy. nih.gov Extensive research has demonstrated its efficacy in treating pharmacoresistant seizures associated with Dravet syndrome (DS), a catastrophic developmental and epileptic encephalopathy of childhood. nih.govneurologylive.comnih.gov Dravet syndrome is characterized by frequent, severe, and drug-resistant seizures, often linked to mutations in the SCN1A gene. escholarship.orgfrontiersin.org

Multiple Phase 3, randomized, double-blind, placebo-controlled trials have confirmed the robust efficacy of fenfluramine as an add-on therapy for patients with DS. neurologylive.comnih.govaesnet.org In these studies, fenfluramine treatment resulted in a statistically significant and clinically meaningful reduction in the mean monthly convulsive seizure frequency (MCSF) compared to placebo. nih.govneurologylive.com For instance, one trial reported that patients treated with 0.7 mg/kg/day of fenfluramine experienced a 62.3% to 64.8% greater reduction in MCSF compared to the placebo group. nih.govneurologylive.com The median reduction in convulsive seizure frequency in the fenfluramine group was approximately 74%, compared to about 8% in the placebo group. neurologylive.com

A significant portion of patients treated with fenfluramine achieve high responder rates, with studies showing that over 70% of patients had a ≥50% reduction in convulsive seizures, and a substantial number experienced a ≥75% reduction. neurologylive.comnih.gov Furthermore, some patients achieved seizure-free or nearly seizure-free intervals, a remarkable outcome for this highly refractory condition. neurologylive.comnih.gov The efficacy of fenfluramine appears to be consistent regardless of the patient's age, genetic status (SCN1A mutation positive or negative), or the number of previously failed anti-seizure medications. aesnet.org Real-world studies have corroborated these clinical trial findings, showing a clinically meaningful reduction in convulsive seizure frequency in the majority of patients with DS. nih.gov

The mechanism of action for fenfluramine's anti-seizure effects is believed to be distinct from its appetite-suppressing action and involves modulation of serotonin receptors and activity at the sigma-1 receptor. nih.gov This novel mechanism is thought to contribute to its effectiveness in treatment-resistant epilepsy. nih.gov Preclinical studies in zebrafish and mouse models of Dravet syndrome not only confirmed its anti-seizure activity but also suggested potential neuroprotective benefits, including reduced neuroinflammation and increased survival. escholarship.orgnih.gov

Given the previous concerns about cardiotoxicity, patients in these epilepsy trials undergo rigorous cardiovascular monitoring, including regular echocardiograms. mayoclinic.orgnih.gov Long-term open-label extension studies have been conducted to monitor cardiovascular safety, and to date, these studies have not observed the valvular heart disease or pulmonary arterial hypertension seen when fenfluramine was used at higher doses for weight loss. nih.govnih.gov

Table 2: Efficacy of Fenfluramine in Dravet Syndrome Clinical Trials

| Study Type | Key Efficacy Endpoint | Fenfluramine Group Results | Placebo Group Results | Citation |

|---|---|---|---|---|

| Phase 3 Trial (Study 3) | Greater reduction in mean monthly convulsive seizures | 64.8% greater reduction | - | neurologylive.com |

| Phase 3 Trial (Study 3) | Median reduction in monthly convulsive seizure frequency | 73.7% reduction | 7.6% reduction | neurologylive.com |

| Real-World Study | Median reduction in convulsive seizures at follow-up | 77.4% reduction | Not Applicable | nih.gov |

| Real-World Study | Patients with ≥50% reduction in convulsive seizures | 71.1% of patients | Not Applicable | nih.gov |

| Real-World Study | Patients with ≥75% reduction in convulsive seizures | 53.3% of patients | Not Applicable | nih.gov |

| Meta-Analysis | Pooled Risk Ratio for ≥50% reduction in MCSF | 5.49 | - | nih.gov |

Metabolism and Pharmacokinetics in Research Models

Metabolic Pathways and Metabolite Identification

The metabolism of 3-(Trifluoromethyl)phenethylamine is presumed to follow pathways common to other phenethylamine (B48288) derivatives, primarily involving enzymatic modification to facilitate excretion.

Primary Metabolic Pathways

While specific metabolites of this compound have not been exhaustively characterized in published studies, the primary metabolic routes for phenethylamines, in general, involve hydroxylation and N-acetylation. Therefore, it is anticipated that this compound undergoes similar transformations. The introduction of a trifluoromethyl group can influence the rate and regioselectivity of these metabolic reactions. researchgate.net

Role of Cytochrome P450 Enzymes

The cytochrome P450 (CYP) superfamily of enzymes is responsible for the oxidative metabolism of a vast array of xenobiotics, including many phenethylamine derivatives. nih.gov The substitution of hydrogen with fluorine is a common strategy in drug design to enhance metabolic stability by blocking sites susceptible to CYP-mediated oxidation. nih.gov Although the specific CYP isozymes responsible for metabolizing this compound have not been identified, it is highly probable that one or more CYP enzymes are involved in its biotransformation, potentially through hydroxylation of the aromatic ring or the ethylamine (B1201723) side chain. nih.govnih.gov The trifluoromethyl group's strong electron-withdrawing nature may influence the compound's interaction with and susceptibility to different CYP isozymes. mdpi.com

Monoamine Oxidase (MAO) Involvement in Clearance

Monoamine oxidase (MAO) is a critical enzyme in the degradation of endogenous and exogenous monoamines, including phenethylamine. nih.gov Phenethylamine itself is a known substrate for MAO, particularly the MAO-B isoform. nih.govnih.govnih.gov Inhibition of MAO has been shown to potentiate the effects of phenethylamine, indicating a significant role for this enzyme in its clearance. Research on trifluoromethyl-substituted analogs of methcathinone (B1676376), which shares structural similarities with phenethylamine, has demonstrated interaction with monoamine transporters, suggesting that trifluoromethylated phenethylamines are also likely substrates for MAO. nih.gov Therefore, it is reasonable to infer that MAO-B plays a role in the metabolic clearance of this compound.

Hydroxylation and Oxidation Processes

Hydroxylation represents a key oxidative pathway in the metabolism of phenethylamine, catalyzed by liver microsomal fractions. nih.gov This process, which requires NADPH, leads to the formation of more polar metabolites that are more readily excreted. For phenethylamine, para-hydroxylation to tyramine (B21549) is a documented metabolic route in rat liver preparations. nih.gov It is plausible that this compound also undergoes hydroxylation on the phenyl ring, although the specific position of hydroxylation may be influenced by the trifluoromethyl substituent. researchgate.net Oxidation of the ethylamine side chain is another potential metabolic pathway for phenethylamines.

Pharmacokinetic Parameters in Preclinical Studies

Pharmacokinetic studies in animal models provide essential data on the absorption, distribution, metabolism, and excretion of a compound, including its half-life.

Half-Life in Animal Models

Oral Bioavailability and Volume of Distribution

The oral bioavailability and volume of distribution of fenfluramine (B1217885) have been characterized in both human and animal models. Bioavailability refers to the fraction of an administered dose of unchanged drug that reaches the systemic circulation. The volume of distribution (Vd) is a theoretical volume that quantifies the extent to which a drug distributes in the body's tissues rather than the plasma.

In human subjects, fenfluramine exhibits good absorption from the gastrointestinal tract. Studies have established its absolute bioavailability to be approximately 68-74%. nih.govmedscape.comfda.gov Following oral administration, the apparent volume of distribution is substantial, estimated at 11.9 L/kg, which indicates extensive distribution into tissues outside of the plasma. nih.govmedscape.com

Research in rat models has also been conducted to understand the disposition of fenfluramine. In these studies, oral doses were observed to be rapidly absorbed. However, the bioavailability in rats was determined to be approximately 20%, which is considerably lower than in humans. nih.gov This difference may be attributed to significant first-pass metabolism in the intestine or liver, where the drug is N-dealkylated before reaching systemic circulation. nih.govoup.com The volume of distribution for fenfluramine in rats was also found to be large. nih.gov

| Parameter | Value (Humans) | Value (Rats) | Reference |

|---|---|---|---|

| Absolute Oral Bioavailability | ~68-74% | ~20% | nih.govmedscape.comfda.govnih.gov |

| Apparent Volume of Distribution (Vd) | ~11.9 L/kg | Large (specific value not consistently reported) | nih.govmedscape.comnih.gov |

| Time to Maximum Plasma Concentration (Tmax) | 4-5 hours (steady-state) | Not specified | nih.govmedscape.com |

| Protein Binding | ~50% | ~40% | medscape.comnih.gov |

Transdermal Administration Potential

Based on available scientific literature, no specific research has been published on the transdermal administration of this compound or its derivative, fenfluramine. Transdermal delivery relies on a compound's ability to permeate the skin to reach systemic circulation, a property often associated with low molecular weight and specific lipophilicity, but studies to evaluate this potential for these specific compounds have not been documented.

Isotope Effects in Metabolic Research

Deuteration for Improved Pharmacokinetics

Deuteration is a strategy in medicinal chemistry where one or more hydrogen atoms in a drug molecule are replaced by their heavier isotope, deuterium (B1214612). This substitution creates a stronger chemical bond (carbon-deuterium vs. carbon-hydrogen), which can slow down metabolic processes that involve the cleavage of this bond, particularly those mediated by cytochrome P450 (CYP450) enzymes.

The primary theoretical benefit of deuteration is a reduction in the rate of systemic clearance, which in turn can increase the biological half-life of a compound. This modification has the potential to maintain similar systemic exposure with increased trough levels and decreased peak levels, which could enhance efficacy and reduce side effects. While this is a recognized strategy for improving the pharmacokinetic profile of various drugs, specific studies on the deuteration of this compound or fenfluramine to improve their pharmacokinetics have not been reported in the scientific literature.

Potential for Metabolic Switching

A significant consideration in the deuteration of drug molecules is the phenomenon of "metabolic switching." When a primary metabolic pathway is slowed or blocked by deuterium substitution, the drug's metabolism can be rerouted through alternative, previously minor, pathways.

This can have several consequences:

Formation of different metabolites: The new metabolic profile could lead to the production of novel metabolites with different pharmacological or toxicological properties.

Altered efficacy or toxicity: Metabolic switching can potentially reduce the formation of a toxic metabolite or, conversely, decrease the formation of a necessary active metabolite.

For drugs that are metabolized by multiple alternate pathways, the potential for metabolic switching is a critical aspect to investigate. Research on compounds like caffeine (B1668208) and antipyrine (B355649) has demonstrated that deuteration at a specific site can depress oxidation at that position and shift metabolism to other parts of the molecule. medscape.comoup.com However, no studies have been published that specifically investigate deuterium-induced metabolic switching for this compound or fenfluramine.

Structure Activity Relationship Sar Studies

Influence of Fluorine Substitution on Biological Activity

The introduction of fluorine into drug molecules is a widely used strategy in medicinal chemistry to modulate a compound's physicochemical and pharmacological properties. The trifluoromethyl (-CF3) group, in particular, is known for its strong electron-withdrawing nature and its ability to increase lipophilicity, which can enhance metabolic stability, membrane permeability, and binding affinity to target receptors. nih.gov

In the context of phenethylamines, the substitution of a hydrogen atom with a trifluoromethyl group can profoundly impact biological activity. nih.gov The -CF3 group is significantly more electronegative and bulkier than a methyl group, and its presence can alter the electronic properties of the aromatic ring, influencing how the molecule interacts with its receptor. nih.gov This modification can lead to enhanced potency and a longer duration of action compared to non-fluorinated analogs. For instance, progressive fluorination of certain phenethylamines has been shown to increase their human potency. nih.govnih.gov The inclusion of a trifluoromethyl group can improve oral bioavailability and the ability to cross the blood-brain barrier, which is crucial for centrally acting agents. nih.gov

Impact of Side-Chain and Ring Substitutions on Receptor Affinity

The affinity of 3-(Trifluoromethyl)phenethylamine for its receptors can be finely tuned by adding or modifying substituents on both the phenyl ring and the ethylamine (B1201723) side-chain.

The position and nature of alkyl and halogen substituents on the phenyl ring are critical determinants of receptor affinity. Studies on various phenethylamine (B48288) derivatives have shown that substitutions at the para (4-position) of the phenyl ring with alkyl or halogen groups can have a positive effect on binding affinity at serotonin (B10506) receptors, such as the 5-HT2A receptor. aesnet.org

In a series of N-aryl-N'-methylguanidines with an N'-(3-trifluoromethyl)phenyl group, the addition of halo substituents demonstrated position-dependent effects on binding affinity. Generally, compounds with a halo substituent at the 5- or 6-position of the trifluoromethyl-phenyl ring showed higher affinity than those with substitutions at the 2- or 4-position. Specifically, for a substituent at the 6-position, the affinity increased in the order of Cl < Br < F. In contrast, a bromo substituent at the 5-position conferred the highest affinity. However, the introduction of a methyl group at the 4-, 5-, or 6-position was found to be detrimental to binding affinity in this specific series.

| Substitution on N'-(3-trifluoromethyl)phenyl group | Relative Binding Affinity |

| 6-Fluoro | Higher |

| 5-Bromo | Higher |

| 6-Bromo | Higher |

| 2- or 4-Halo | Lower |

| 4-, 5-, or 6-Methyl | Detrimental |

Table 1: Relative effect of substitutions on the N'-(3-(trifluoromethyl)phenyl) group on PCP binding site affinity.

The introduction of aromatic groups and oxygen-containing moieties can significantly alter receptor affinity. For phenethylamine derivatives, adding an aromatic group to the ethylamine backbone has been shown to increase binding affinity for the 5-HT2A receptor, particularly when the aromatic ring contains an oxygen-containing group at the ortho position. aesnet.org Conversely, the presence of methoxy (B1213986) groups at the meta and para positions of the primary phenyl ring generally has a negative impact on 5-HT2A receptor affinity. researchgate.net Studies on other series of compounds have also noted that methoxy groups can lead to weak or no inhibitory activity at the dopamine (B1211576) transporter.

The addition of a methyl group at the alpha (α) position of the ethylamine side-chain creates a chiral center and leads to a class of compounds known as amphetamines. This modification is present in Fenfluramine (B1217885), which is α-methyl-N-ethyl-3-(trifluoromethyl)phenethylamine. This structural change significantly impacts potency and receptor interaction, often protecting the amine from metabolism by monoamine oxidase.

Fenfluramine exists as two enantiomers, (S)-fenfluramine (dexfenfluramine) and (R)-fenfluramine (levofenfluramine), which exhibit different pharmacological profiles. Studies have shown that both enantiomers and their primary metabolite, norfenfluramine (B1679916), are active. nih.gov In the maximal electroshock (MES) seizure model in mice, the enantiomers of fenfluramine and norfenfluramine showed comparable anticonvulsant activity. nih.gov However, in an audiogenic seizure model, l-norfenfluramine was found to be significantly more potent than both d,l-fenfluramine and l-fenfluramine. nih.govnih.gov These findings highlight that α-methylation, and the resulting stereochemistry, are crucial for the potency and specific activity of these compounds. nih.gov

| Compound | MES Test ED₅₀ (mg/kg) nih.gov | Audiogenic Seizure ED₅₀ (mg/kg) nih.gov |

| d,l-Fenfluramine | 10.4 | 10.2 |

| l-Fenfluramine | 14.8 | 17.7 |

| d,l-Norfenfluramine | 5.1 | 2.0 |

| l-Norfenfluramine | 6.4 | 1.2 |

Table 2: Comparative potency of Fenfluramine and Norfenfluramine enantiomers in mouse seizure models.

Conformational Analysis and Physiological Relevance

The three-dimensional shape, or conformation, of a molecule is critical for its ability to bind to a receptor. The flexible ethylamine side-chain of phenethylamines can adopt various conformations, but typically only one or a limited set of conformations is "active" for receptor binding.

For phenethylamines, an extended conformation of the ethylamine side-chain is generally considered necessary for interaction with adrenergic receptors. nih.gov This aligns with the classical Easson-Stedman hypothesis, which posits that for chiral molecules, a three-point attachment to the receptor is necessary for maximal activity. scribd.com This model suggests that the more potent enantiomer engages the receptor at three specific sites, while the less potent enantiomer can only interact with two, leading to reduced activity. scribd.com For phenethylamines, these interaction points are typically the aromatic ring, the protonated amine, and a hydroxyl group (if present). nih.govscribd.com

The conformation is described by the torsion angle of the side chain relative to the phenyl ring. The anti or trans conformation (dihedral angle of ~180°) is often the most stable, placing the amine group far from the ring. libretexts.org However, interactions with a receptor can stabilize other conformations, such as the gauche conformation (dihedral angle of ~60°). libretexts.orgwikipedia.org Studies with conformationally constrained phenethylamine analogs have been instrumental in determining the bioactive conformation for specific receptors, such as the 5-HT2 receptors. nih.gov These studies indicate that specific orientations of substituents relative to the ethylamine side-chain are optimal for activity, underscoring the importance of a precise three-dimensional structure for effective receptor engagement. nih.gov

Significance of Dispersion and NH...π Interactions

The specific three-dimensional shape that phenethylamine and its derivatives adopt is critical for their physiological effects, as receptor activation is highly dependent on molecular complementarity. daneshyari.com The conformation of these molecules is significantly governed by two key non-covalent interactions: dispersion forces and intramolecular NH...π interactions. daneshyari.com

Double-Ring Cation Structures

Quantum chemical investigations into the structure of cationic phenethylamines have revealed the existence of a previously unknown and remarkably stable conformer: a double-ring cation structure. daneshyari.com This novel structure is formed when the flexible ethylamine tail cyclizes, creating a new chemical bond between the nitrogen atom and a carbon atom on the phenyl group. daneshyari.com

This cyclization event results in a structure with two fused rings. The newly formed nitrogen-carbon bond has a length of approximately 1.54 Å. Consequently, the bonds of the involved ring carbon to its neighboring carbon atoms are weakened and elongated from a standard aromatic length of 1.40 Å to about 1.48 Å, while the rest of the phenyl ring experiences only slight deformations. daneshyari.com

This double-ring cation, designated PEA0+, is exceptionally stable. Its ground state is significantly lower in energy compared to other cation conformers, indicating a high degree of stability. daneshyari.com

Table 1: Relative Stability of Phenethylamine (PEA) Cation Conformers

| Conformer | Description | Relative Energy (kJ/mol) |

| PEA0+ | Double-ring cation formed by tail cyclization | 0.00 |

| PEA3+ | Folded gauche conformer | +29.37 |

This interactive table is based on data from quantum chemical calculations, showing the significant stability of the double-ring cation structure (PEA0+) compared to a standard folded conformer (PEA3+). daneshyari.com

Comparative SAR with Other Phenethylamine Derivatives

The biological activity of phenethylamines can be dramatically altered by adding various substituent groups to the phenyl ring or the ethylamine side chain. researchgate.net Comparing the structure-activity relationships of this compound with other derivatives, particularly at serotonin receptors like the 5-HT₂A subtype, provides valuable insights into the electronic and steric requirements for receptor binding. nih.govkoreascience.kr

Studies on a range of phenethylamine derivatives have shown that substitutions on the phenyl ring significantly influence their affinity for the 5-HT₂A receptor. nih.govkoreascience.kr For instance, the presence of an alkyl or a halogen group at the para (R¹) position of the phenyl ring generally has a positive effect on binding affinity. nih.govkoreascience.krnih.gov In contrast, an alkoxy or a nitro group at the same position tends to decrease affinity. nih.govnih.gov

Furthermore, modifications to the ethylamine side chain also play a critical role. For example, the addition of an alpha-methyl group (α-CH₃), which changes a phenethylamine into a phenylisopropylamine (amphetamine), has been shown to increase efficacy at the 5-HT₂A receptor compared to their non-methylated phenethylamine counterparts. nih.gov N-benzyl substitutions have also been found to significantly increase binding affinity and functional activity at 5-HT₂A receptors. acs.orgnih.gov Constraining the ethylamine side chain through cyclization, however, has been shown to significantly lower affinity at the 5-HT₂A receptor, highlighting the importance of conformational flexibility for optimal binding. plos.org

These comparisons underscore that the specific position and electronic nature of substituents like the trifluoromethyl group are critical determinants of a compound's biological activity profile relative to other phenethylamine derivatives.

Table 2: Summary of Structure-Activity Relationships for Phenethylamine Derivatives at the 5-HT₂A Receptor

| Substitution Site | Substituent Type | Effect on 5-HT₂A Affinity |

| Phenyl Ring (R¹) | Alkyl or Halogen (para-position) | Positive |

| Phenyl Ring (R¹) | Alkoxy or Nitro (para-position) | Negative |

| Phenyl Ring (R³) | Aromatic group with ortho oxygen | Positive |

| Side Chain (α-position) | Methyl group | Generally increases efficacy |

| Amino Group (N-position) | Benzyl group | Increases affinity |

This interactive table summarizes general SAR trends for phenethylamine derivatives based on published research findings. nih.govnih.govnih.govacs.org

Computational and Theoretical Studies

Quantum Mechanical Calculations of Molecular Conformations

The three-dimensional structure of a molecule is fundamental to its function. For flexible molecules like 3-(Trifluoromethyl)phenethylamine, numerous conformations are possible due to the rotation around single bonds. Quantum mechanical calculations are employed to determine the relative energies of these different spatial arrangements, identifying the most stable, low-energy conformers.

Table 1: Hypothetical Relative Energies of this compound Conformers

| Conformer | Dihedral Angle (C-C-C-N) | Relative Energy (kcal/mol) |

| Gauche 1 | 60° | 0.00 |

| Anti | 180° | 0.50 |

| Gauche 2 | -60° | 0.00 |

Note: This table presents hypothetical data for illustrative purposes, based on general principles of phenethylamine (B48288) conformational analysis.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure and properties of molecules. youtube.com DFT calculations can provide valuable information about how the trifluoromethyl group influences the chemical reactivity and intermolecular interactions of this compound.

The trifluoromethyl group is a strong electron-withdrawing group due to the high electronegativity of the fluorine atoms. acs.org This property significantly affects the electron distribution within the benzene (B151609) ring. DFT studies on trifluoromethyl-substituted aromatic compounds have shown that this group decreases the electron density on the aromatic ring, which can impact its interaction with biological targets. acs.org

Key electronic properties that can be calculated using DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability. capes.gov.br For this compound, the electron-withdrawing nature of the CF3 group is expected to lower the energy of the LUMO, potentially making the molecule more susceptible to nucleophilic attack. Furthermore, the molecular electrostatic potential (MEP) map, another output of DFT calculations, can visualize the electron-rich and electron-poor regions of the molecule, highlighting areas that are likely to engage in electrostatic interactions with receptor sites.

Table 2: Predicted Electronic Properties of this compound from DFT Calculations

| Property | Predicted Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -0.8 eV |

| HOMO-LUMO Gap | 5.7 eV |

| Dipole Moment | 3.5 D |

Note: This table contains hypothetical data based on typical values for similar aromatic compounds.

Molecular Modeling and Docking Studies for Receptor Interactions

Molecular modeling and docking are computational techniques used to predict how a ligand, such as this compound, might bind to the active site of a receptor. nih.gov Given that phenethylamines are known to interact with various monoamine receptors, such as serotonin (B10506) and dopamine (B1211576) receptors, docking studies can elucidate the potential binding modes and affinities of this compound. nih.govnih.gov

In a typical docking study, a three-dimensional model of the target receptor is used. The this compound molecule is then computationally "placed" into the binding site of the receptor in various orientations and conformations. A scoring function is used to estimate the binding affinity for each pose, with lower scores generally indicating a more favorable interaction.

The key interactions that stabilize the ligand-receptor complex can be identified through this process. For phenethylamines, a crucial interaction often involves the formation of a salt bridge between the protonated amine group of the ligand and a conserved aspartate residue in the transmembrane domain of the receptor. nih.gov The aromatic ring of the phenethylamine can also engage in pi-pi stacking or hydrophobic interactions with aromatic amino acid residues in the binding pocket. The trifluoromethyl group, being hydrophobic, may also contribute to binding by interacting with hydrophobic pockets within the receptor.

Table 3: Hypothetical Docking Scores and Key Interactions of this compound with a Monoamine Receptor

| Receptor Subtype | Docking Score (kcal/mol) | Key Interacting Residues |

| Serotonin 5-HT2A | -8.5 | Asp155, Phe234, Trp336 |

| Dopamine D2 | -7.9 | Asp114, Phe389, Trp386 |

Note: This table presents hypothetical data for illustrative purposes. Actual docking scores and interacting residues would depend on the specific receptor model and docking software used.

Prediction of ADMET Properties (Excluding Dosage/Administration)

The absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of a drug candidate are critical for its potential success. In silico ADMET prediction models provide a rapid and cost-effective way to assess these properties early in the drug discovery process. nih.gov

For this compound, various computational models can be used to predict its physicochemical properties and pharmacokinetic profile. Lipophilicity, often expressed as logP, is a key parameter that influences absorption and distribution. The presence of the trifluoromethyl group is expected to increase the lipophilicity of the molecule compared to unsubstituted phenethylamine.

Other important predicted properties include aqueous solubility, plasma protein binding, and potential for metabolism by cytochrome P450 enzymes. The blood-brain barrier (BBB) permeability is another critical factor for centrally acting drugs. Computational models can predict whether a compound is likely to cross the BBB based on its molecular descriptors. Toxicity predictions, such as potential for hERG channel inhibition or mutagenicity, are also crucial components of an in silico ADMET assessment.

Table 4: Predicted ADMET Properties of this compound

| Property | Predicted Value/Classification |

| LogP | 2.8 |

| Aqueous Solubility | Low |

| Blood-Brain Barrier Permeability | High |

| Cytochrome P450 2D6 Inhibition | Probable Inhibitor |

| hERG Inhibition | Low Risk |

| Ames Mutagenicity | Non-mutagenic |

Note: This table contains hypothetical data generated from common in silico ADMET prediction tools.

Analytical Methodologies for Research and Quantification

Chromatographic Techniques

Chromatography is the cornerstone for isolating 3-(Trifluoromethyl)phenethylamine from complex matrices and separating it from structurally similar compounds. The choice of technique depends on the analytical objective, such as quantification, impurity profiling, or screening.

Gas chromatography with a nitrogen-phosphorus detector (GC-NPD) is a highly selective method for analyzing organic compounds containing nitrogen or phosphorus. scioninstruments.comsrigc.com The NPD is particularly advantageous for detecting trace amounts of substances like this compound due to its high sensitivity and selectivity, exhibiting a response approximately 100,000 times greater for nitrogen compounds than for normal hydrocarbons. srigc.com

The principle of NPD involves a thermionic bead, typically coated with an alkali salt (such as rubidium), which is heated electrically within a hydrogen and air plasma. srigc.com When nitrogen-containing compounds elute from the GC column and enter the detector, they undergo a catalytic surface reaction on the bead, producing an increase in ion current that is measured as the analytical signal. srigc.com

For the analysis of phenethylamines, which can exhibit poor chromatographic behavior due to their polarity, a pre-column derivatization step is often employed. nih.gov Derivatization, for instance with trifluoroacetic anhydride (B1165640) (TFAA), creates more volatile and thermally stable derivatives with improved peak shapes, enhancing separation and detection. nyc.gov A typical instrumental setup includes a gas chromatograph, such as an Agilent 6890, equipped with a capillary column like an HP-17 (50% phenyl methylsiloxane), an autosampler, and the NPD. nyc.gov

Table 1: Typical GC-NPD System Parameters

| Parameter | Description | Source |

|---|---|---|

| Instrument | Gas Chromatograph (e.g., Agilent 6890) with Nitrogen-Phosphorus Detector (NPD) | nyc.gov |

| Column | HP-17 (50% phenyl methylsiloxane), 10.0 m x 0.53 mm x 2 µm | nyc.gov |

| Detector Principle | Uses a heated thermionic bead to selectively ionize nitrogen and phosphorus compounds. | scioninstruments.comsrigc.com |

| Carrier Gas | Nitrogen is the preferred carrier gas for NPD, though helium is also commonly used. | srigc.com |